molecular formula C66H124O14 B1501347 Sucrose tristearate CAS No. 27923-63-3

Sucrose tristearate

Cat. No.: B1501347
CAS No.: 27923-63-3
M. Wt: 1141.7 g/mol
InChI Key: HLLPKVARTYKIJB-MCQPFKOBSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate: is a complex carbohydrate compound, also known as a type of sucrose ester. It is composed of glucose and fructose units linked to octadecanoic acid (stearic acid) chains. This compound is primarily used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose tristearate typically involves the esterification of sucrose with octadecanoic acid. This reaction can be catalyzed by enzymes or chemical catalysts under controlled conditions. The process generally requires:

    Reactants: Sucrose and octadecanoic acid.

    Catalysts: Acidic or enzymatic catalysts.

    Conditions: Elevated temperatures and controlled pH levels to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity sucrose and octadecanoic acid.

    Catalysis: Use of immobilized enzymes or acid catalysts.

    Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate undergoes various chemical reactions, including:

    Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield sucrose and octadecanoic acid.

    Oxidation: It can undergo oxidation reactions, particularly at the glucose and fructose units.

    Substitution: The ester linkages can be targeted for substitution reactions to modify the compound’s properties.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: Sucrose and octadecanoic acid.

    Oxidation: Various oxidized derivatives of glucose and fructose.

    Substitution: Modified esters with different functional groups.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.

Mechanism of Action

The mechanism by which Sucrose tristearate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The molecular targets include:

    Cell Membranes: Enhances the permeability of cell membranes, facilitating the transport of molecules.

    Enzymes: Interacts with enzymes involved in carbohydrate metabolism, potentially altering their activity.

Comparison with Similar Compounds

    Sucrose Monolaurate: Another sucrose ester with shorter fatty acid chains.

    Sucrose Stearate: Similar structure but with different fatty acid chain lengths.

    Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid.

Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties and stability. Its longer fatty acid chains provide enhanced emulsifying capabilities compared to shorter-chain sucrose esters.

Properties

CAS No.

27923-63-3

Molecular Formula

C66H124O14

Molecular Weight

1141.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate

InChI

InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1

InChI Key

HLLPKVARTYKIJB-MCQPFKOBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

27923-63-3

Origin of Product

United States

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